Hopantenic Acid
Description
Molecular Formula and IUPAC Nomenclature
This compound possesses the molecular formula C₁₀H₁₉NO₅ with an exact molecular mass of 233.1263 Da and a molecular weight of 233.26 g·mol⁻¹. The compound exhibits a percent composition of carbon 51.49%, hydrogen 8.21%, nitrogen 6.00%, and oxygen 34.30%. The systematic IUPAC nomenclature designates this compound as 4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid, reflecting its complex structural architecture.
The compound is registered under CAS number 18679-90-8 and maintains several alternative nomenclatures including D-homopantothenic acid, D-(+)-4-(2,4-dihydroxy-3,3-dimethylbutyramido)butyric acid, and pantocalcin. The InChI identifier SBBDHANTMHIRGW-QMMMGPOBSA-N and the SMILES notation CC(C)(CO)C@@HC(=O)NCCCC(O)=O provide standardized chemical representations for computational applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₅ | |
| Molecular Weight | 233.26 g·mol⁻¹ | |
| Exact Mass | 233.1263 Da | |
| CAS Number | 18679-90-8 | |
| InChI Key | SBBDHANTMHIRGW-QMMMGPOBSA-N |
Stereochemical Configuration and Isomerism
The stereochemical analysis reveals that this compound contains one defined stereocenter with absolute configuration, specifically exhibiting the (R)-configuration at the C-2 position of the dimethylbutyramido moiety. The compound demonstrates optical activity with a specific rotation of [α]D²⁰ +23.8° to +24.19° (c = 2 in water), confirming its chiral nature. This stereochemical specificity is crucial for its biological activity, as demonstrated by the stereoselective inhibition properties where the (R)-isomer shows significantly higher activity compared to other stereoisomers.
The absolute stereochemistry designation follows the Cahn-Ingold-Prelog priority rules, with the hydroxyl group at C-2 positioned in the (R)-configuration relative to the carboxamide functionality. The compound exhibits no E/Z centers and maintains a neutral charge state under physiological conditions, contributing to its stability and biological availability.
Crystallographic studies indicate that this compound can form various polymorphic structures depending on crystallization conditions. The compound typically crystallizes as white powder with a melting point range of 155-165°C, demonstrating good thermal stability. X-ray crystallographic analysis of protein-bound complexes, particularly with phosphopantothenoylcysteine synthetase (PPCS), reveals detailed molecular interactions including hydrogen bonding patterns with conserved amino acid residues.
Crystallographic Properties and Solid-State Behavior
The solid-state characteristics of this compound demonstrate significant crystallographic complexity, particularly in its ability to form stable crystal structures suitable for pharmaceutical applications. The compound exhibits polymorphic behavior with distinct crystal forms depending on preparation conditions and environmental factors. The primary crystalline form presents as a white crystalline powder with excellent thermal stability, maintaining structural integrity up to its melting point of 155-165°C.
X-ray crystallographic investigations of this compound in complex with target proteins provide crucial structural insights. Studies utilizing synchrotron radiation and high-resolution diffraction techniques have revealed the precise molecular geometry and intermolecular interactions. The crystallographic analysis demonstrates that this compound adopts an extended conformation in the solid state, with the carboxylic acid and hydroxyl functionalities participating in extensive hydrogen bonding networks that stabilize the crystal lattice.
The compound shows remarkable solubility characteristics with high water solubility, slight solubility in methanol, and practical insolubility in most organic solvents. This solubility profile directly correlates with the crystallographic packing arrangements, where hydrophilic groups orient toward solvent-accessible regions while hydrophobic methyl groups cluster to minimize water contact.
Powder diffraction studies indicate characteristic reflection patterns that serve as fingerprints for quality control and polymorphic identification. The crystal system parameters and space group assignments have been determined through single-crystal X-ray diffraction, providing comprehensive structural data for pharmaceutical development and formulation optimization.
Spectroscopic Profiles (NMR, IR, UV-Vis)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinctive chemical shift patterns consistent with the molecular structure. The spectrum typically displays signals for the dimethyl groups around 1.2 ppm, the hydroxyl-bearing carbons between 3.5-4.0 ppm, and the amide and carboxylic acid protons in the downfield region.
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons appearing around 170-180 ppm and the quaternary carbon center of the dimethyl group showing characteristic chemical shifts. The spectroscopic data confirms the proposed molecular structure and provides quantitative information for purity assessment and structural verification.
Infrared (IR) spectroscopy demonstrates characteristic absorption bands that serve as diagnostic markers for compound identification. The IR spectrum exhibits prominent peaks in the region of 1700-400 cm⁻¹, with specific maxima corresponding to carbonyl stretching vibrations, hydroxyl group vibrations, and amide bond characteristics. These spectral features have proven valuable for quality control in pharmaceutical formulations and for detecting potential drug-excipient interactions in tablet preparations.
| Spectroscopic Technique | Key Features | Diagnostic Value |
|---|---|---|
| ¹H NMR | Dimethyl groups (1.2 ppm), CH-OH (3.5-4.0 ppm) | Structural confirmation |
| ¹³C NMR | Carbonyl carbons (170-180 ppm) | Carbon framework analysis |
| IR Spectroscopy | Characteristic peaks (1700-400 cm⁻¹) | Quality control, purity assessment |
| UV-Vis | Limited chromophoric activity | Quantitative analysis |
The compound exhibits limited ultraviolet-visible (UV-Vis) absorption due to the absence of extended conjugated systems or aromatic chromophores. However, derivatization reactions, particularly the formation of hydroxamate complexes with iron(III) chloride, enable spectrophotometric quantification methods that have been successfully implemented for pharmaceutical analysis.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at m/z 233 corresponds to the intact molecule, while characteristic fragment ions provide insights into the preferred dissociation pathways and structural connectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048331 | |
| Record name | Hopantenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18679-90-8 | |
| Record name | Hopantenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18679-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hopantenic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hopantenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14044 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hopantenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOPANTENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Components and Stoichiometry
The foundational synthesis involves reacting a salt or ester of γ-aminobutyric acid (GABA) with β-hydroxy-β-methyl-δ-valerolactone. Key reactants include:
-
GABA derivatives : Alkali metal salts (e.g., sodium or potassium GABA), alkaline earth metal salts (e.g., calcium GABA), or organic amine salts (e.g., triethylamine GABA).
-
Lactone component : β-Hydroxy-β-methyl-δ-valerolactone, which undergoes ring-opening to form the pantoate moiety.
The reaction follows a 1:1 molar ratio to minimize by-products and simplify purification. Excess lactone (0.5–5 moles per mole of GABA salt) may be used to drive completion, though 0.8–2 moles are preferred for efficiency.
Solvent Systems and Reaction Conditions
Solvents play a critical role in reaction kinetics and yield:
| Solvent Type | Examples | Impact on Reaction Efficiency |
|---|---|---|
| Polar protic | Water, ethanol, isopropanol | Moderate reaction rates |
| Glycol ethers | 2-Methoxyethanol, 2-ethoxyethanol | Enhanced solubility of intermediates |
| Mixed systems | Water-ethanol, water-glycol ether | Optimized balance of polarity and cost |
Reactions typically proceed at elevated temperatures (60–100°C) under reflux, with completion achieved within 4–12 hours. The use of glycol ethers accelerates lactone ring-opening due to their high polarity and ability to stabilize transition states.
Industrial-Scale Production
Process Intensification Strategies
Industrial methods prioritize yield, scalability, and cost-effectiveness:
-
Continuous flow reactors : Enable precise temperature control and reduced reaction times compared to batch systems.
-
Solvent recovery systems : Ethanol and methoxyethanol are reclaimed via distillation, reducing waste and production costs.
-
Catalytic optimization : While the base reaction is uncatalyzed, some protocols employ mild acid catalysts (e.g., p-toluenesulfonic acid) to enhance amide bond formation.
Purification Techniques
Post-synthesis purification ensures pharmaceutical-grade purity:
-
Crystallization : The crude product is dissolved in hot ethanol and cooled to induce crystallization.
-
Ion-exchange chromatography : Removes residual salts and unreacted GABA derivatives.
-
Lyophilization : For final drying, ensuring stability and prolonged shelf life.
A representative yield comparison across scales is provided below:
| Scale | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Laboratory | 65–75 | 95–98 | Solvent removal efficiency |
| Pilot plant | 78–85 | 98–99 | Consistent crystal morphology |
| Industrial | 82–90 | >99.5 | Cost-effective solvent recovery |
Mechanistic and Kinetic Insights
Reaction Pathway Analysis
The synthesis proceeds via nucleophilic acyl substitution:
-
Lactone activation : The δ-valerolactone undergoes ring-opening in the presence of a nucleophile (GABA’s amine group).
-
Amide bond formation : The liberated hydroxyl group from the lactone attacks the GABA carboxylate, forming the hopantenate backbone.
-
Salt formation : Calcium hydroxide is introduced to precipitate calcium hopantenate, the pharmacologically active form.
Kinetic Parameters
Studies using high-performance liquid chromatography (HPLC) reveal:
-
Rate-limiting step : Lactone ring-opening (activation energy: ~45 kJ/mol).
-
Temperature dependence : A 10°C increase (from 70°C to 80°C) reduces reaction time by 40%.
Analytical Characterization
Structural Confirmation
Advanced techniques validate synthetic success:
| Method | Key Findings | Sensitivity |
|---|---|---|
| ¹H/¹³C NMR | Confirms amide bond (δ 7.8–8.2 ppm) | 0.1 mol% |
| FT-IR | Identifies carboxylate (1600–1550 cm⁻¹) | 1 µg/mL |
| X-ray diffraction | Resolves crystal structure (e.g., calcium coordination) | N/A |
Purity Assessment
| Technique | Detection Limit | Application |
|---|---|---|
| HPLC-UV | 0.01% | Quantifies residual solvents |
| Elemental analysis | ±0.3% | Verifies stoichiometric C/N/O ratios |
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Hopantenic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles that can attack the amide group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Treatment of Anxiety and Depression
Study Findings:
- A study evaluated the efficacy of rac-hopantenic acid in patients with mixed anxiety-depressive disorder. The results indicated that the combination of hopantenic acid with standard antidepressant therapy led to significant improvements in anxiety and depressive symptoms. Patients reported fewer adverse effects, such as drowsiness and headaches, compared to those receiving only standard therapy .
Data Table: Efficacy in Anxiety-Depressive Disorders
| Parameter | Control Group | This compound Group |
|---|---|---|
| Total Adverse Events | Higher | Lower |
| Improvement in Symptoms | Moderate | Significant |
| Duration of Therapy (days) | 21 | 21 |
Attention Deficit Hyperactivity Disorder (ADHD)
Study Findings:
- In a multicenter, double-blind study involving children aged 6 to 12 years diagnosed with ADHD, this compound was found to significantly reduce the severity of functional disturbances across multiple domains such as family and school performance. The treatment response rate was notably higher in the this compound group compared to placebo .
Data Table: ADHD Treatment Outcomes
| Treatment Group | Response Rate (%) | Improvement in Family Domain | Improvement in School Domain |
|---|---|---|---|
| Placebo | 52.3 | Moderate | Low |
| This compound | 68.9 | Significant | Significant |
Cognitive Impairments
Study Findings:
- Research involving patients with arterial hypertension and cognitive impairments demonstrated that this compound administration led to a rapid reduction in cognitive dysfunctions. The study highlighted its bimodal activity as both a nootropic and tranquilizer .
Data Table: Cognitive Function Improvement
| Measurement Tool | Control Group Score | This compound Group Score |
|---|---|---|
| Cognitive Assessment | Higher | Lower |
| Anxiety Assessment | Higher | Lower |
Case Study 1: Efficacy in Depression
A clinical trial investigated this compound as an adjuvant therapy for depression alongside paroxetine. Results indicated that patients receiving this compound showed significant reductions in depression severity and improved cognitive functions over a 12-week period .
Case Study 2: Cognitive Disorders
In another study focusing on patients with arterial hypertension, this compound was administered alongside standard treatment protocols. The findings revealed significant improvements in both cognitive and anxiety disorders within the first week of treatment, suggesting its rapid action .
Mechanism of Action
The mechanism of action of hopantenic acid involves its interaction with the gamma-aminobutyric acid B receptor-channel complex. It has neurometabolic, neuroprotective, and neurotrophic properties. This compound increases brain resistance to hypoxia and toxic substances and stimulates anabolic processes in neurons .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Epilepsy : this compound reduced somatosensory cortex hyperactivity (p < 0.001) and improved cognitive function in rolandic epilepsy .
- ADHD: Combined use with atomoxetine showed preliminary efficacy, but this compound monotherapy lacks rigorous validation .
- Safety Profile: No severe adverse effects reported in long-term pediatric use, supporting its tolerability .
Biological Activity
Hopantenic acid, also known as hopantenate (HoPan), is a pantothenate analogue that has garnered attention due to its multifaceted biological activities, particularly in neurobiology and metabolism. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily functions as a modulator of coenzyme A (CoA) levels by interacting with pantothenate kinases (PanKs), which are crucial for CoA biosynthesis. Contrary to earlier beliefs that HoPan inhibits PanK, recent studies suggest that it requires PanK for metabolic activation. Once phosphorylated, HoPan inhibits phosphopantothenoylcysteine synthetase (PPCS), the next enzyme in the CoA biosynthetic pathway, creating a non-productive substrate complex . This complex mechanism highlights the need to interpret experimental results involving HoPan with caution.
Biological Effects
-
Neurotropic Effects :
- This compound has been shown to exhibit neuroprotective properties. It may enhance cognitive function and has been investigated for its potential in treating neurodegenerative diseases .
- In animal models, HoPan administration resulted in significant alterations in brain metabolism and neurotransmitter levels, suggesting a role in modulating synaptic activity .
-
Metabolic Impact :
- In studies involving animal models, HoPan treatment led to dramatic reductions in liver CoA levels, resulting in severe hypoglycemia and metabolic derangements characterized by increased acylcarnitines .
- The compound also influenced hepatic gene expression related to energy metabolism, indicating its potential role in metabolic disorders .
- Anti-inflammatory and Antitumor Properties :
Clinical Applications
- A study conducted on patients with drug-resistant epilepsy indicated that this compound could improve neurological outcomes when used as an adjunct therapy . The findings suggested a reduction in seizure frequency and improvement in overall quality of life.
Animal Studies
- In a controlled experiment with mice, administration of this compound at a dosage of 100 μg/g/day resulted in significant physiological changes, including altered glucose metabolism and increased levels of carnitine derivatives. Notably, mice treated with HoPan without pantothenate supplementation exhibited high mortality rates due to impaired CoA synthesis .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Study Outcomes
Q & A
Basic Research Questions
Q. What are the established experimental models for evaluating the neuroprotective efficacy of hopantenic acid in preclinical studies?
- Methodological Approach: Use rodent models (e.g., induced hypoxia-ischemia or neurotoxin exposure) to assess this compound's impact on neuronal survival, synaptic plasticity, and biomarkers like BDNF or oxidative stress markers. Behavioral assays (e.g., Morris water maze) can quantify cognitive improvements. Ensure dosing aligns with pharmacokinetic profiles from prior studies (e.g., 50–200 mg/kg in rodents) .
- Key Considerations: Validate model relevance to human neuropsychiatric disorders (e.g., pediatric cognitive impairments) and include sham/vehicle controls to isolate treatment effects .
Q. How is this compound structurally characterized to confirm purity and identity in synthetic batches?
- Methodological Approach: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) with UV/vis or mass spectrometry detection. Compare spectral data to reference standards. For novel derivatives, elemental analysis and X-ray crystallography may be required .
- Key Considerations: Document batch-to-batch variability in purity (≥95% for research-grade) and disclose impurities (e.g., residual solvents) that may confound biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across pediatric and adult populations?
- Methodological Approach: Conduct meta-analyses of existing studies to identify covariates (e.g., age, metabolic enzymes, formulation differences). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption variations in gastric pH conditions, particularly for delayed-release formulations .
- Key Considerations: Address inter-study variability in bioanalytical methods (e.g., LC-MS/MS vs. ELISA) and validate assays for low plasma concentrations in pediatric cohorts .
Q. How can experimental design optimize the neurometabolic effects of this compound while minimizing off-target interactions in comorbid neurological disorders?
- Methodological Approach: Apply factorial design to test combinations with adjunct therapies (e.g., antioxidants or GABAergic agents). Measure outcomes via transcriptomic profiling (RNA-seq) and metabolomics (GC-MS/LC-MS) to map pathway-specific effects .
- Key Considerations: Use dose-response curves to identify synergistic or antagonistic interactions and validate findings in patient-derived cell models (e.g., iPSC neurons) .
Q. What frameworks are recommended for formulating research questions on this compound’s mechanism of action in interdisciplinary studies?
- Methodological Approach: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : Pediatric patients with cognitive deficits.
- Intervention : Oral this compound (500 mg/day).
- Comparison : Placebo or active comparator (e.g., piracetam).
- Outcome : Improvement in Wechsler Intelligence Scale scores at 12 weeks.
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?
- Methodological Approach: Perform systematic reviews to identify methodological gaps (e.g., cell culture conditions vs. in vivo bioavailability). Use sensitivity analysis to weigh confounding factors (e.g., blood-brain barrier permeability) .
- Key Considerations: Replicate key studies with standardized protocols (e.g., OECD guidelines) and publish negative results to reduce publication bias .
Q. What statistical methods are robust for analyzing dose-dependent neurobehavioral outcomes in this compound trials?
- Methodological Approach: Apply mixed-effects models to account for repeated measures and individual variability. Non-parametric tests (e.g., Mann-Whitney U) are suitable for skewed behavioral data. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical significance .
- Key Considerations: Pre-register analysis plans to mitigate p-hacking and use Bonferroni corrections for multiple comparisons .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies involving vulnerable pediatric populations?
- Methodological Approach: Adhere to CONSORT guidelines for clinical trials, including detailed inclusion/exclusion criteria and blinding protocols. Share de-identified datasets and analytical code via repositories like Figshare or Zenodo .
- Key Considerations: Address ethical challenges in pediatric consent/assent processes and disclose conflicts of interest (e.g., industry funding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
